molecular formula C9H11Cl2NO2 B6612802 2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride CAS No. 59012-83-8

2-amino-2-[4-(chloromethyl)phenyl]aceticacidhydrochloride

Cat. No.: B6612802
CAS No.: 59012-83-8
M. Wt: 236.09 g/mol
InChI Key: MKGXWTIJBXMHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chloromethyl group and an amino group. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloromethylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 4-chloromethylbenzonitrile.

    Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst, yielding 4-chloromethylbenzylamine.

    Addition of Glycine: The amine is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 2-amino-2-[4-(chloromethyl)phenyl]acetic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid, 2-amino-2-[4-(aminomethyl)phenyl]acetic acid, and 2-amino-2-[4-(thiomethyl)phenyl]acetic acid.

    Oxidation: Products include 2-amino-2-[4-(formyl)phenyl]acetic acid and 2-amino-2-[4-(carboxyl)phenyl]acetic acid.

    Reduction: Products include secondary and tertiary amines.

Scientific Research Applications

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and reduction reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-[4-(bromomethyl)phenyl]acetic acid hydrochloride
  • 2-amino-2-[4-(methyl)phenyl]acetic acid hydrochloride
  • 2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride

Uniqueness

2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for selective substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

2-amino-2-[4-(chloromethyl)phenyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXWTIJBXMHPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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